(2S,5R)-5-Ethylpiperidine-2-carboxylic acid
Overview
Description
(2S,5R)-5-Ethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an ethyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Ethylpiperidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is efficient and provides high enantiomeric purity . Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic resolution processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of piperidine, such as hydroxypiperidines, aminopiperidines, and substituted piperidines .
Scientific Research Applications
(2S,5R)-5-Ethylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,5R)-5-Ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its derivative, avibactam, the compound inhibits β-lactamase enzymes by forming a covalent bond with the enzyme’s active site. This prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Ethylpiperidine-2-carboxylic acid: A stereoisomer with different spatial arrangement.
(2R,5R)-5-Ethylpiperidine-2-carboxylic acid: Another stereoisomer with distinct properties.
(2S,5R)-5-Methylpiperidine-2-carboxylic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
(2S,5R)-5-Ethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents like avibactam highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
(2S,5R)-5-ethylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXDCBPGTJLQFW-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](NC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616268 | |
Record name | (2S,5R)-5-Ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322471-95-4 | |
Record name | (2S,5R)-5-Ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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